3-Benzyl-3-methylpiperidine
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Overview
Description
3-Benzyl-3-methylpiperidine, also known as BMPC or MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a piperidine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Mechanism Of Action
The mechanism of action of 3-Benzyl-3-methylpiperidine involves its conversion to the toxic metabolite MPP+ within dopaminergic neurons. MPP+ then selectively destroys these neurons by inhibiting complex I of the electron transport chain, leading to oxidative stress and cell death. This mechanism of action is similar to that of the herbicide paraquat, which has been linked to Parkinson's disease in humans.
Biochemical And Physiological Effects
3-Benzyl-3-methylpiperidine has been found to have a variety of biochemical and physiological effects, including the selective destruction of dopaminergic neurons, the induction of oxidative stress, and the activation of microglia. These effects make it a valuable tool in the study of various biological processes, including neurodegeneration, inflammation, and oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Benzyl-3-methylpiperidine in lab experiments is its ability to selectively destroy dopaminergic neurons, making it a valuable tool in the study of Parkinson's disease and other neurological disorders. However, there are also several limitations to its use, including its potential toxicity to non-dopaminergic neurons and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research involving 3-Benzyl-3-methylpiperidine, including the development of new synthesis methods to increase its yield and purity, the identification of new applications for its use in scientific research, and the development of new analogs with improved solubility and selectivity. Additionally, further studies are needed to better understand the biochemical and physiological effects of 3-Benzyl-3-methylpiperidine, as well as its potential toxicity to non-dopaminergic neurons.
Synthesis Methods
The synthesis of 3-Benzyl-3-methylpiperidine involves the reaction of benzylmagnesium chloride with 3-methylpiperidine. This reaction results in the formation of 3-Benzyl-3-methylpiperidine as a white solid with a melting point of 102-104°C. The yield of this reaction is typically around 70-80%, making it a relatively efficient synthesis method.
Scientific Research Applications
3-Benzyl-3-methylpiperidine has been widely used in scientific research due to its ability to selectively destroy dopaminergic neurons in the brain. This makes it a valuable tool in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra. 3-Benzyl-3-methylpiperidine has also been used in the study of other neurological disorders, such as Huntington's disease and Alzheimer's disease.
properties
CAS RN |
136422-42-9 |
---|---|
Product Name |
3-Benzyl-3-methylpiperidine |
Molecular Formula |
C13H19N |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
3-benzyl-3-methylpiperidine |
InChI |
InChI=1S/C13H19N/c1-13(8-5-9-14-11-13)10-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 |
InChI Key |
KTIYNAZWVXBGCB-UHFFFAOYSA-N |
SMILES |
CC1(CCCNC1)CC2=CC=CC=C2 |
Canonical SMILES |
CC1(CCCNC1)CC2=CC=CC=C2 |
synonyms |
3-BENZYL-3-METHYL-PIPERIDINE |
Origin of Product |
United States |
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